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Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B2932488 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on optimizing the in vivo dosage of LRRK2 inhibitors, with a focus

on providing a framework applicable to compounds like LRRK2-IN-16. The information

presented is based on studies of potent and selective LRRK2 inhibitors such as MLi-2,

DNL201, and PF-06447475. It is crucial to note that while the principles are broadly applicable,

compound-specific validation for LRRK2-IN-16 is essential.

Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a LRRK2 inhibitor in vivo?

A1: A typical starting dose for a potent LRRK2 inhibitor in rodents can range from 1 to 30

mg/kg, administered via oral gavage. For example, acute doses of MLi-2 in G2019S LRRK2

knock-in mice have ranged from 1 to 90 mg/kg.[1] A dose of 10 mg/kg of MLi-2 was found to be

sufficient to acutely inhibit LRRK2 autophosphorylation in both brain and peripheral tissues.[1]

For chronic studies, in-diet administration is also a viable option.

Q2: How can I assess target engagement of my LRRK2 inhibitor in vivo?

A2: Target engagement can be assessed by measuring the phosphorylation status of LRRK2

itself (e.g., pS935 or autophosphorylation at pS1292) or its downstream substrates, such as

Rab10.[1][2][3] A reduction in the phosphorylation of these markers in tissues of interest (e.g.,

brain, kidney, lung) or in peripheral blood mononuclear cells (PBMCs) indicates target

engagement.[4]
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Q3: What are the potential on-target side effects of LRRK2 inhibition in vivo?

A3: Preclinical studies with specific LRRK2 inhibitors have reported morphological changes in

the lungs and kidneys of rodents and non-human primates.[1][5][6] These effects, such as

cytoplasmic vacuolation of type II pneumocytes in the lungs, appear to be on-target, as similar

phenotypes are observed in LRRK2 knockout models.[5] Importantly, these changes have been

reported to be reversible upon cessation of treatment.[1][6]

Q4: What animal models are commonly used for in vivo studies of LRRK2 inhibitors?

A4: Common animal models include wild-type rodents (mice and rats), transgenic models

expressing human LRRK2 with pathogenic mutations (e.g., G2019S LRRK2 knock-in mice),

and non-human primates.[1][5][6][7] The choice of model depends on the specific research

question, with transgenic models being particularly useful for studying disease-relevant

mechanisms.[7]
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Issue Possible Cause Recommended Solution

No or low target engagement

in the brain

- Poor blood-brain barrier

(BBB) penetration of the

inhibitor.- Inadequate dose.-

Rapid metabolism of the

compound.

- Evaluate the physicochemical

properties of the inhibitor to

predict BBB penetration.-

Perform a dose-response

study to determine the optimal

dose for brain target

engagement.- Conduct

pharmacokinetic studies to

assess the inhibitor's half-life

and brain exposure.

High variability in

pharmacodynamic marker

levels

- Inconsistent drug

administration.- Inter-animal

variability in metabolism.-

Issues with sample collection

and processing.

- Ensure accurate and

consistent dosing technique

(e.g., oral gavage).- Increase

the number of animals per

group to account for biological

variability.- Standardize tissue

harvesting and protein

extraction protocols.

Observed toxicity at effective

doses

- On-target toxicity in sensitive

tissues (e.g., lung, kidney).-

Off-target effects of the

inhibitor.

- Carefully monitor animal

health and conduct

histopathological analysis of

key organs.- Consider a dose-

reduction strategy or a different

dosing schedule (e.g.,

intermittent dosing).- Profile

the inhibitor against a panel of

kinases to assess its

selectivity.

Inconsistent results between

acute and chronic studies

- Drug accumulation or

induction of metabolic

enzymes with chronic dosing.-

Development of tolerance.

- Conduct pharmacokinetic

studies after both acute and

chronic administration.-

Evaluate target engagement

and downstream biomarkers at
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multiple time points during a

chronic study.

Quantitative Data Summary
The following tables summarize dosage and administration data from in vivo studies of various

LRRK2 inhibitors.

Table 1: LRRK2 Inhibitor Dosing in Rodent Models
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Compound
Animal
Model

Dose
Route of
Administrat
ion

Key
Findings

Reference

MLi-2

G2019S

LRRK2 KI

Mice

1-90 mg/kg

(acute)
Oral Gavage

Significant

pS1292

dephosphoryl

ation starting

at 1 mg/kg in

kidney and

lung.

[1]

MLi-2

G2019S

LRRK2 KI

Mice

10 mg/kg/day

(chronic)
In-diet

Sufficient to

decrease

pS1292 to

wild-type

levels in lung.

[1]

MLi-2

G2019S

LRRK2 KI

Mice

60 mg/kg/day

(chronic)
In-diet

Diminished

pS1292 to

wild-type

levels in brain

and kidney.

[1]

PF-360

C57Bl6 &

G2019S

Mice, CD

Rats

Not specified In-diet

Chronic

administratio

n resulted in

morphologica

l changes in

type II

pneumocytes

.

[5]

PF-06447475

G2019S-

LRRK2 BAC

Transgenic

Rats

30 mg/kg

b.i.d.
Oral Gavage

Attenuated α-

synuclein-

induced

neurodegene

ration.

[4]
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Table 2: LRRK2 Inhibitor Dosing in Non-Human Primates

Compound
Animal
Model

Dose
Route of
Administrat
ion

Key
Findings

Reference

DNL201 Macaques
16 mg/kg

daily
Intravenous

80%

reduction of

p-LRRK2 and

p-Rab12 in

blood and

brain.

[8]

GNE-7915
Non-human

primates
30 mg/kg BID Not specified

Induced mild,

reversible

cytoplasmic

vacuolation of

type II

pneumocytes

.

[6]

MLi-2
Non-human

primates

15 and 50

mg/kg QD
Not specified

Induced mild,

reversible

cytoplasmic

vacuolation of

type II

pneumocytes

.

[6]

PFE-360
Non-human

primates

3 and 6

mg/kg QD
Not specified

Low dose

showed

nearly

complete

inhibition of

LRRK2 in the

brain with no

lung

histopatholog

y.

[6]
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Experimental Protocols
Protocol 1: Acute In Vivo LRRK2 Inhibition and Target
Engagement Assessment

Animal Model: G2019S LRRK2 knock-in mice (or other appropriate model).

Inhibitor Formulation: Prepare LRRK2-IN-16 in a suitable vehicle (e.g., 0.5%

methylcellulose, 0.2% Tween 80 in water).

Dosing: Administer a single dose of LRRK2-IN-16 via oral gavage at a range of doses (e.g.,

1, 3, 10, 30, 60 mg/kg). Include a vehicle control group.

Tissue Collection: At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize

animals and rapidly collect tissues of interest (brain, kidney, lung) and blood.

Protein Extraction: Homogenize tissues in lysis buffer containing phosphatase and protease

inhibitors.

Western Blot Analysis: Perform Western blotting on tissue lysates to assess the

phosphorylation levels of LRRK2 (pS935, pS1292) and Rab10 (pT73) relative to total protein

levels.

Data Analysis: Quantify band intensities and calculate the percentage of inhibition relative to

the vehicle-treated group.

Protocol 2: Chronic In Vivo LRRK2 Inhibition Study
Animal Model: Select an appropriate rodent model.

Inhibitor Formulation: Formulate LRRK2-IN-16 into the animal diet at the desired

concentration to achieve the target daily dose (e.g., mg/kg/day).

Dosing: Provide the medicated diet to the animals for the duration of the study (e.g., 4-10

weeks). Monitor food intake and body weight regularly.

Monitoring: Perform regular health checks. For long-term studies, consider including interim

tissue collection time points.
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Terminal Procedures: At the end of the study, collect tissues for pharmacodynamic,

histological, and other relevant analyses as described in Protocol 1.

Histopathology: Perform histological examination of key organs, particularly the lungs and

kidneys, to assess for any morphological changes.
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Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-16.
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Caption: General experimental workflow for in vivo evaluation of LRRK2-IN-16.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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